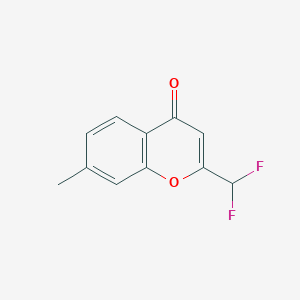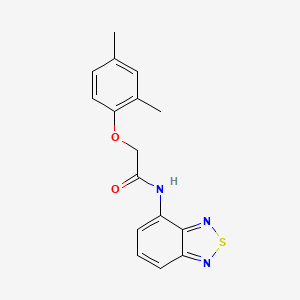![molecular formula C20H23NO3 B5579896 isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
isobutyl 4-[(3-phenylpropanoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. It could potentially undergo reactions typical of esters (since it appears to contain a benzoate group) or reactions typical of amines (since it appears to contain an amino group) .Aplicaciones Científicas De Investigación
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHA) are recognized for their biodegradable and thermoprocessable properties, making them suitable for various medical and tissue engineering applications. These materials have been utilized in developing devices like sutures, cardiovascular patches, and wound dressings, thanks to their favorable mechanical properties, biocompatibility, and controllable degradation times. The specific application of isobutyl 4-[(3-phenylpropanoyl)amino]benzoate in this context could be in line with the development of biocompatible materials for medical applications, although the direct reference to this compound was not found in the literature reviewed (Chen & Wu, 2005).
Organic Synthesis and Polymerization
In the field of organic synthesis, research on amino acid-based polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization indicates the potential for creating novel polymers with specific functionalities. While not directly citing this compound, studies on polymers containing phenylalanine moieties highlight the broader relevance of incorporating aromatic amino acid derivatives into polymers for varied applications, including drug delivery systems and biocompatible materials (Mori et al., 2006).
Antioxidant Activity of Derivatives
Research on the antioxidant activity of various ascorbic and cinnamic acids derivatives demonstrates the interest in modifying chemical structures to enhance biological activities. One compound showing significant promise in scavenging the superoxide anion indicates the potential of chemically modified benzoates, including this compound, for therapeutic applications. Though the cited study does not mention this compound explicitly, it implies the possibility of such derivatives possessing antioxidant properties (Point et al., 1998).
Crystal Structure Analysis
The detailed analysis of the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene amino) cinnamate (IBPBAC) provides insight into the structural properties that could influence the material's phase behavior and potential applications in liquid crystals and advanced materials. Understanding the crystal structure is crucial for designing materials with specific optical and electronic properties, which may extend to this compound if similar structural characteristics are present (Leadbetter et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
2-methylpropyl 4-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)14-24-20(23)17-9-11-18(12-10-17)21-19(22)13-8-16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYWHYPOXAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)
![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone](/img/structure/B5579832.png)
![[2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-iodophenyl] 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![methyl 2-{[2-(2-pyridylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[2-(4-chloro-2-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5579902.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5579905.png)
![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)
